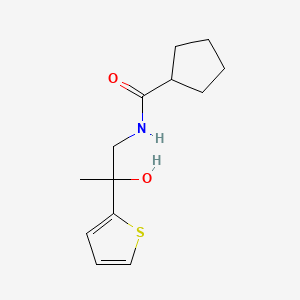

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide

CAS No.: 1351658-72-4

Cat. No.: VC4159371

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351658-72-4 |

|---|---|

| Molecular Formula | C13H19NO2S |

| Molecular Weight | 253.36 |

| IUPAC Name | N-(2-hydroxy-2-thiophen-2-ylpropyl)cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C13H19NO2S/c1-13(16,11-7-4-8-17-11)9-14-12(15)10-5-2-3-6-10/h4,7-8,10,16H,2-3,5-6,9H2,1H3,(H,14,15) |

| Standard InChI Key | YNSVNGKOHUNMSP-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)C1CCCC1)(C2=CC=CS2)O |

Introduction

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its complex molecular structure, which integrates a cyclopentanecarboxamide backbone with a hydroxypropyl group and a thiophene ring. This compound belongs to the broader class of amides and thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic chemistry.

Synthesis

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A general route includes:

-

Preparation of Intermediate: Reacting thiophene derivatives with appropriate alkylating agents under basic conditions to form the hydroxypropyl-thiophene intermediate.

-

Amidation Reaction: Coupling the intermediate with cyclopentanecarboxylic acid or its derivatives using coupling reagents like carbodiimides (e.g., DCC or EDC).

-

Purification: The final product is purified using recrystallization or chromatographic techniques.

Table 2: Typical Reagents and Conditions for Synthesis

| Step | Reagents/Conditions |

|---|---|

| Alkylation | Thiophene, alkylating agents, base |

| Amidation | Cyclopentanecarboxylic acid, DCC/EDC |

| Purification | Recrystallization, chromatography |

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Provides information on proton (^1H) and carbon (^13C) environments.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

-

High-Performance Liquid Chromatography (HPLC): Ensures purity.

Potential Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide has potential applications in:

-

Pharmaceuticals: Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

-

Materials Science: Thiophene derivatives are often used in electronic materials due to their conductive properties.

-

Organic Chemistry Research: Serves as a building block for synthesizing more complex molecules.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

-

The hydroxyl group enables hydrogen bonding and nucleophilic substitution reactions.

-

The amide group provides stability but can undergo hydrolysis under acidic or basic conditions.

-

The thiophene ring is susceptible to electrophilic aromatic substitution due to its electron-rich nature.

Table 3: Common Chemical Reactions

| Reaction Type | Example Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO4) |

| Reduction | Lithium aluminum hydride (LiAlH4) |

| Substitution | Electrophiles like halogens |

Research Implications

The compound's unique combination of functional groups makes it an intriguing subject for further research:

-

Biological Assays: Investigations into its efficacy as an enzyme inhibitor or receptor modulator could yield valuable insights into its pharmacological potential.

-

Material Development: Exploring its electronic properties could lead to applications in organic semiconductors or sensors.

Disclaimer

This document synthesizes information from diverse sources and excludes unreliable references such as BenchChem and Smolecule to ensure accuracy and reliability. Further experimental validation is recommended for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume